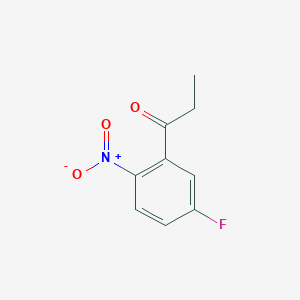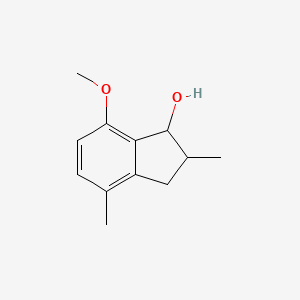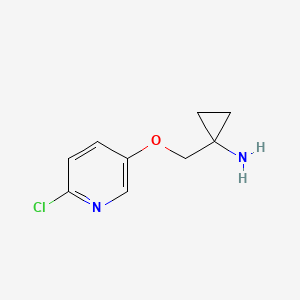
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, an ethoxy group, and a dihydroindenol moiety, makes it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable indene derivative followed by reduction and functional group transformations. The reaction conditions often include the use of strong bases, reducing agents, and specific solvents to achieve the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. These interactions can lead to changes in cellular processes, making it a valuable tool in pharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-2-Aminocyclohexanecarboxylic acid
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stands out due to its unique structural features, such as the ethoxy group and the dihydroindenol moiety. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(1R,2R)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
ALANTHSNAAHVHE-GHMZBOCLSA-N |
Isomerische SMILES |
CCOC1=CC2=C(C[C@H]([C@@H]2O)N)C=C1 |
Kanonische SMILES |
CCOC1=CC2=C(CC(C2O)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)


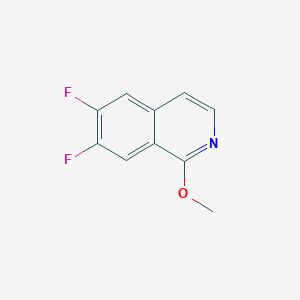
![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)

![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)

![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
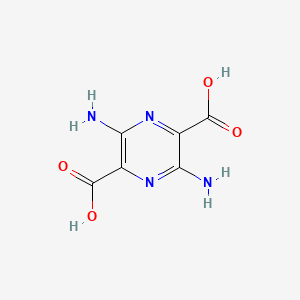
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
